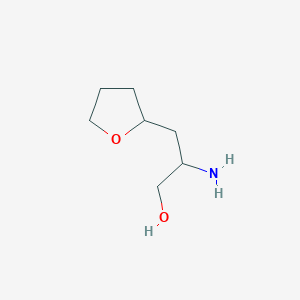

2-Amino-3-(oxolan-2-yl)propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

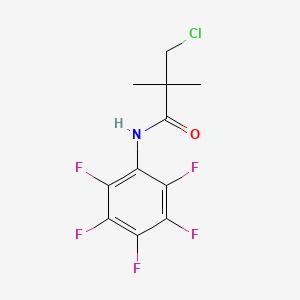

“2-Amino-3-(oxolan-2-yl)propan-1-ol” is a compound with the CAS Number: 1342449-21-1 . Its IUPAC name is 2-amino-3-tetrahydro-2-furanyl-1-propanol . The compound has a molecular weight of 145.2 and is typically stored at a temperature of 4 degrees Celsius . It is usually in the form of an oil .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H15NO2/c8-6(5-9)4-7-2-1-3-10-7/h6-7,9H,1-5,8H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 145.2 . It is typically in the form of an oil and is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Corrosion Inhibition

- 2-Amino-3-(oxolan-2-yl)propan-1-ol, as part of the tertiary amines family, is involved in the synthesis of compounds like 1,3-di-amino-propan-2-ol. These compounds have demonstrated significant inhibitive performance in preventing carbon steel corrosion, particularly in anodic dissolution. The inhibition efficiency of these compounds was found to be high, adhering to the Langmuir isotherm model, indicating their potential in industrial applications for corrosion protection (Gao, Liang, & Wang, 2007).

Cardioselectivity in Beta-Adrenoceptor Blocking Agents

- The compound has been studied in the context of synthesizing beta-adrenoceptor blocking agents. Specifically, it's involved in forming compounds like 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, demonstrating substantial cardioselectivity. This suggests its potential use in developing cardioselective beta-blockers (Rzeszotarski, Gibson, Eckelman, & Reba, 1979).

Metal-Free Photosensitized Oxyimination

- The 1,2-aminoalcohol motif, to which this compound belongs, is a crucial structural component in high-value organic molecules. A metal-free photosensitization protocol using oxime carbonate highlights the role of such compounds in creating both amine and alcohol functionalities in alkene feedstocks, which is pivotal in pharmaceuticals and natural product synthesis (Patra, Das, Daniliuc, & Glorius, 2021).

Polymer Synthesis and Characterization

- In polymer science, this compound derivatives have been utilized in the synthesis of 'quat-primer polymers,' which contain both quarternary ammonium and cyclic carbonate groups. These polymers have potential applications in coatings and materials science due to their unique functional properties (Goel, Beginn, Mourran, & Möller, 2008).

N-Heterocyclic Carbene-Organocatalyzed Polymerization

- The compound also plays a role in the ring-opening polymerization of 2-methyl-N-tosyl aziridine, demonstrating its application in creating polyaziridine-based telechelics and block copolymers. This indicates its significance in advanced polymer chemistry and materials science (Bakkali-Hassani et al., 2018).

Safety and Hazards

The compound is associated with the GHS05 and GHS07 pictograms . The signal word for this compound is "Danger" . Hazard statements include H314 and H335 . Precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, and P501 .

Análisis Bioquímico

Biochemical Properties

The role of 2-Amino-3-(oxolan-2-yl)propan-1-ol in biochemical reactions is not well-documented in the literature. It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often depends on the specific chemical structure of the compound .

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

2-amino-3-(oxolan-2-yl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c8-6(5-9)4-7-2-1-3-10-7/h6-7,9H,1-5,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDTLYLVWFUNUFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CC(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-ethoxyphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2843258.png)

![Tert-butyl 4-[(2-chloropyrimidine-5-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2843259.png)

![N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2843266.png)

![5-[(3,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2843271.png)

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-phenylacetamide](/img/structure/B2843273.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]pyrrolidine-1-sulfonamide](/img/structure/B2843277.png)

![(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2843279.png)